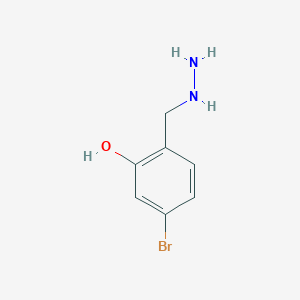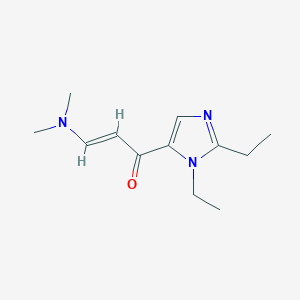
2-Cyclopropylisonicotinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylisonicotinic acid hydrochloride is a chemical compound with the molecular formula C9H9NO2·HCl It is a derivative of isonicotinic acid, featuring a cyclopropyl group attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylisonicotinic acid hydrochloride typically involves the following steps:
Starting Material: Methyl 2-cyclopropylisonicotinate is used as the starting material.
Hydrolysis: The ester is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran (THF), methanol, and water at 80°C for 20 minutes.
Formation of Hydrochloride Salt: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Cyclopropylisonicotinic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including tuberculosis and other bacterial infections.
Mechanism of Action
The mechanism of action of 2-cyclopropylisonicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, disrupting cellular processes and leading to cell death in bacteria.
Comparison with Similar Compounds
Isonicotinic Acid: A related compound with similar structural features but lacking the cyclopropyl group.
2-Chloronicotinic Acid: Another derivative of isonicotinic acid with a chlorine substituent instead of a cyclopropyl group.
Comparison:
Uniqueness: The presence of the cyclopropyl group in 2-cyclopropylisonicotinic acid hydrochloride imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-cyclopropylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-4-10-8(5-7)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H |
InChI Key |
RAROQJVIUVATQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde](/img/structure/B12814758.png)


![(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12814768.png)








![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12814839.png)
